

EPZ004777 Hydrochloride: A Potent and Selective Positive Control for DOT1L Inhibition

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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216

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A Comparative Guide for Researchers

EPZ004777 hydrochloride stands as a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, making it an invaluable tool and positive control in epigenetic research.^{[1][2]} Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).^[1] This targeted inhibition has profound effects on gene expression, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, establishing EPZ004777 as a cornerstone for studies on DOT1L's role in health and disease.^{[1][3]}

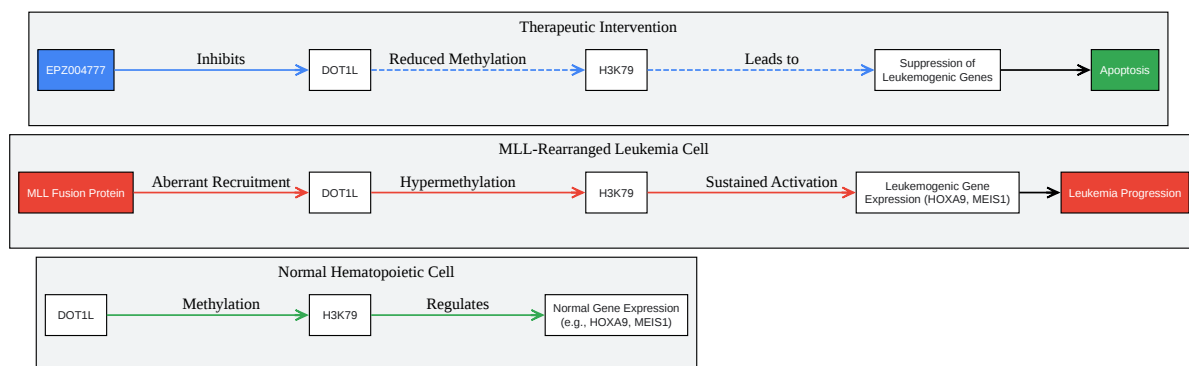
Comparative Efficacy of DOT1L Inhibitors

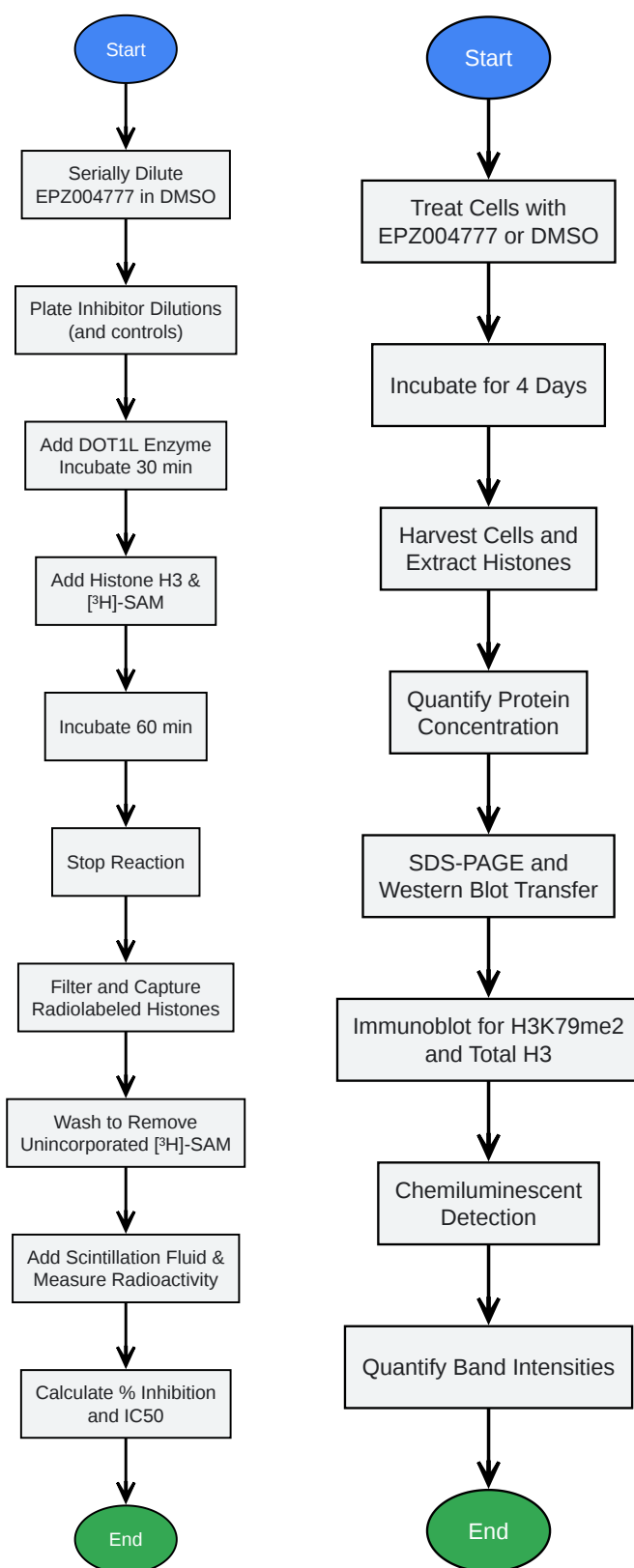
EPZ004777's high potency is a key characteristic, with an IC₅₀ of 0.4 nM in cell-free assays.^[2] This makes it a robust positive control for validating experimental systems and for comparison with novel DOT1L inhibitors. The following table summarizes the inhibitory activity of EPZ004777 and other notable DOT1L inhibitors across various assays and cell lines.

Inhibitor	Assay Type	Cell Line	IC50 (nM)	Reference
EPZ004777	Cell-Free Enzymatic	-	0.4	[2]
Anti-proliferation	MOLM-13 (AML)	4	[2]	
Anti-proliferation	MV4-11 (AML)	10.5	[4]	
Anti-proliferation	RS4;11 (ALL)	15.2	[4]	
Pinometostat (EPZ-5676)	Anti-proliferation	MOLM-13 (AML)	8.3	[4]
Anti-proliferation	MV4-11 (AML)	10.5	[4]	
Anti-proliferation	RS4;11 (ALL)	15.2	[4]	
SGC0946	Not specified	Not specified	Not specified	[4]
Compound 10	Anti-proliferation	MOLM-13 (AML)	4.8	[4]
Anti-proliferation	MV4-11 (AML)	6.1	[4]	
Anti-proliferation	RS4;11 (ALL)	8.9	[4]	
Compound 11	Anti-proliferation	MOLM-13 (AML)	6.2	[4]
Anti-proliferation	MV4-11 (AML)	7.9	[4]	
Anti-proliferation	RS4;11 (ALL)	11.6	[4]	

Signaling Pathway of DOT1L Inhibition

In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[1] This results in the hypermethylation of H3K79 at target gene loci, including the HOXA9 and MEIS1 genes, which are crucial for hematopoietic development.[1] The sustained activation of these genes is a key driver of leukemogenesis.[1] EPZ004777, by inhibiting DOT1L, reverses this aberrant methylation, leading to the suppression of these target genes, cell cycle arrest, and ultimately, apoptosis in MLL-rearranged cancer cells.[1][3]





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